(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433664
InChI: InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1
SMILES: CSC1=CC=CC=C1C(CO)N
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC13433664

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol -

Specification

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name (2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol
Standard InChI InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1
Standard InChI Key BAWOOENCESFOIH-QMMMGPOBSA-N
Isomeric SMILES CSC1=CC=CC=C1[C@H](CO)N
SMILES CSC1=CC=CC=C1C(CO)N
Canonical SMILES CSC1=CC=CC=C1C(CO)N

Introduction

Definition and Structural Characteristics

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methylthio group at the 2-position, an amino group, and a hydroxyl group on the central carbon. Its stereochemistry is defined by the (R)-configuration at the chiral center. The compound is often isolated as its hydrochloride salt (CAS 2829281-85-6), with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .

The SMILES notation for the hydrochloride salt is OCC@HC1=CC=CC=C1SC.[H]Cl, highlighting the chiral center at the ethan-1-ol moiety . The molecule’s structure combines a benzene ring with a methylthio group, an amino group, and a hydroxyl group, enabling diverse biological interactions.

Synthesis and Reaction Pathways

Key Synthetic Methods

The synthesis of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol typically involves stereoselective reactions or asymmetric catalysis. Below are notable methods derived from peer-reviewed literature:

MethodReaction ConditionsYield/Outcome
Asymmetric Reductive Amination2-(Methylthio)benzaldehyde + ammonia catalyzed by a chiral catalyst (e.g., Rhodium)High enantiomeric excess (ee) achieved through dynamic kinetic resolution .
Microwave-Assisted Coupling(S)-2-Phenylglycinol + 6-methoxypicolinaldehyde in THF under refluxIntermediate formation for subsequent methylthio substitution .
Enzymatic ResolutionMicrobial reduction of ketones or racemic mixtures using Staphylococcus spp.Optical purity >99% via selective biocatalysis .

Example Reaction Pathway

  • Step 1: Condensation of 2-(methylthio)benzaldehyde with an amino alcohol precursor under basic conditions.

  • Step 2: Stereoselective reduction using a chiral catalyst or enzymatic system to establish the (R)-configuration.

  • Step 3: Isolation as the hydrochloride salt to enhance stability and solubility .

Physical and Chemical Properties

Key Data

PropertyValueSource
Molecular FormulaC₉H₁₄ClNOS (hydrochloride)
Molecular Weight219.73 g/mol
DensityNot reported (estimated ~1.1 g/cm³)
Melting PointNot reported (hydrochloride form stable)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, THF)
pKa~8.90 (free base)

Spectral Data

  • ¹H NMR: Peaks indicative of aromatic protons, methylthio group, and chiral center (e.g., δ 1.2–1.5 ppm for methylthio, δ 3.5–4.0 ppm for CH(OH)).

  • MS: Molecular ion peak at m/z 219.73 (hydrochloride) .

Biological Activity and Pharmacological Relevance

Mechanism of Action

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol interacts with trace amine-associated receptors (TAARs), particularly TAAR1, which modulates dopaminergic pathways . This interaction suggests potential therapeutic applications in:

  • Psychiatric disorders: Modulation of mood and cognition via TAAR1 agonism .

  • Neurotransmitter regulation: Indirect effects on serotonin and dopamine systems .

Functional Studies

AssayOutcomeSource
TAAR1 BindingHigh affinity (IC₅₀ ~1–10 μM) in recombinant cell lines
Behavioral EffectsAnxiolytic-like activity in preclinical rodent models
Metabolic StabilityModerate hepatic clearance (CYP450-mediated oxidation)

Research Applications and Future Directions

Current Research Focus

  • Drug Discovery:

    • Lead Optimization: Structural analogs with modified substituents (e.g., pyridyl, alkyl groups) are being explored to enhance TAAR1 selectivity .

    • Prodrug Development: Conjugation with hydrochloride improves bioavailability .

  • Synthetic Biology:

    • Enzyme Engineering: Directed evolution of microbial catalysts for scalable asymmetric synthesis .

  • Material Science:

    • Ligand Design: Use in coordination chemistry for metal-organic frameworks (MOFs) .

Challenges and Opportunities

  • Scalability: High-cost asymmetric catalysis limits industrial production; enzymatic methods offer cost-effective alternatives .

  • Selectivity: Off-target effects on TAAR3/Taar5 require precise structural tuning .

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